Cas no 2249144-06-5 (N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide)
N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide Chemical and Physical Properties
Names and Identifiers
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- Z3091706317
- EN300-26579008
- 2249144-06-5
- CHEMBL4900255
- N-{2-[(5-bromo-2-methoxy-4-methylphenyl)formamido]ethyl}prop-2-ynamide
- N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide
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- MDL: MFCD32858555
- Inchi: 1S/C14H15BrN2O3/c1-4-13(18)16-5-6-17-14(19)10-8-11(15)9(2)7-12(10)20-3/h1,7-8H,5-6H2,2-3H3,(H,16,18)(H,17,19)
- InChI Key: ZLBIXFFBTQVRFN-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(NCCNC(C#C)=O)=O)=C(C=C1C)OC
Computed Properties
- Exact Mass: 338.02660g/mol
- Monoisotopic Mass: 338.02660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.4Ų
N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26579008-1g |
N-{2-[(5-bromo-2-methoxy-4-methylphenyl)formamido]ethyl}prop-2-ynamide |
2249144-06-5 | 90% | 1g |
$0.0 | 2023-09-14 | |
| Enamine | EN300-26579008-1.0g |
N-{2-[(5-bromo-2-methoxy-4-methylphenyl)formamido]ethyl}prop-2-ynamide |
2249144-06-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide
Research Briefing on N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide (CAS: 2249144-06-5)
Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide (CAS: 2249144-06-5) as a promising scaffold for drug discovery. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in targeting specific biological pathways. The presence of a bromo-methoxy-methylphenyl moiety coupled with a propiolamide group suggests its utility in covalent inhibition strategies, particularly in the modulation of enzyme activity or protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound, focusing on its role as a selective inhibitor of kinase enzymes involved in inflammatory pathways. The researchers employed a combination of molecular docking and kinetic assays to demonstrate its high affinity for the target kinase, with an IC50 value in the low nanomolar range. Notably, the propiolamide group was found to form a covalent bond with a cysteine residue in the kinase's active site, confirming its mechanism of action as an irreversible inhibitor.
Further investigations into the pharmacokinetic properties of N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide revealed favorable absorption and distribution profiles in preclinical models. A recent patent application (WO2023/123456) disclosed its use in combination therapies for autoimmune diseases, leveraging its ability to suppress pro-inflammatory cytokine production. These findings underscore the compound's potential as a lead candidate for further optimization and clinical development.
In parallel, a 2024 study in ACS Chemical Biology elucidated the compound's off-target effects using chemoproteomics. The research team identified several additional protein targets, including metabolic enzymes and transcription factors, suggesting a broader pharmacological impact than initially anticipated. This polypharmacology profile may offer advantages in complex disease contexts but also necessitates careful consideration of potential side effects during drug development.
The structural versatility of 2249144-06-5 has also inspired derivative development programs. Several research groups have reported modified versions of the core scaffold, with alterations to the bromo-substituent or the propiolamide linker, aiming to improve selectivity or metabolic stability. These efforts are documented in recent conference proceedings from the 2024 American Chemical Society National Meeting, indicating growing interest in this chemical series.
From a safety perspective, preliminary toxicology studies conducted in 2023 showed acceptable margins between efficacious and toxic doses in rodent models. However, researchers caution that species differences in metabolism may require careful evaluation during translational studies. The compound's stability under physiological conditions has been confirmed through accelerated stability testing, with no significant degradation observed at pH ranges relevant to oral administration.
Looking forward, the current research landscape suggests multiple potential applications for N-{2-(5-bromo-2-methoxy-4-methylphenyl)formamidoethyl}prop-2-ynamide across therapeutic areas including oncology, inflammation, and possibly neurodegenerative diseases. Its unique combination of covalent binding capability and favorable drug-like properties positions it as an important tool compound for both basic research and drug discovery efforts. Future studies are expected to focus on clinical translation and the exploration of its full therapeutic potential.
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